4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
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Overview
Description
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is a standardized extract derived from the leaves of the Ginkgo biloba tree. This extract contains a mixture of terpene lactones, such as ginkgolides and bilobalide, and flavonoid glycosides, including quercetin, kaempferol, and isorhamnetin . This compound is known for its antioxidant, vasoactive, anti-inflammatory, and neuroprotective properties . It has been used in traditional Chinese medicine for centuries and has gained attention in modern medicine for its potential therapeutic benefits, particularly in cognitive enhancement and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves the extraction of active compounds from Ginkgo biloba leaves. The leaves are first dried and then subjected to solvent extraction using a mixture of water and ethanol . The extract is then concentrated and purified to obtain a standardized product containing specific percentages of terpene lactones and flavonoid glycosides .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to produce large quantities of this compound. The leaves are harvested, dried, and ground into a fine powder. This powder is then extracted using a combination of water and ethanol under controlled conditions to ensure the consistency and quality of the final product . The extract is further processed to remove impurities and achieve the desired concentration of active compounds .
Chemical Reactions Analysis
Types of Reactions: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonoid glycosides in this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products . The terpene lactones can undergo reduction reactions, resulting in the formation of reduced lactones .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . These reactions are typically carried out under mild conditions to preserve the integrity of the active compounds .
Major Products Formed: The major products formed from the reactions of this compound include oxidized flavonoids, reduced lactones, and various substitution products . These products retain the biological activity of the original compounds and contribute to the overall therapeutic effects of this compound .
Scientific Research Applications
In chemistry, it is used as a model compound to study the antioxidant and anti-inflammatory properties of flavonoids and terpene lactones . In biology, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is investigated for its neuroprotective effects and its ability to enhance cognitive function in animal models of neurodegenerative diseases . In medicine, this compound is used in clinical trials to evaluate its efficacy in treating conditions such as dementia, Alzheimer’s disease, and peripheral vascular diseases . Additionally, this compound has applications in the pharmaceutical industry as a natural product with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves multiple pathways and molecular targets. The flavonoid glycosides in this compound exert their effects by scavenging free radicals and reducing oxidative stress . The terpene lactones, such as ginkgolides and bilobalide, modulate neurotransmitter systems and improve blood flow to the brain . These compounds also inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Overall, this compound exerts its effects through a combination of antioxidant, anti-inflammatory, and neuroprotective mechanisms .
Comparison with Similar Compounds
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is unique among Ginkgo biloba extracts due to its standardized composition and high concentration of active compounds . Similar compounds include other Ginkgo biloba extracts such as Tebonin and Rokan, which also contain terpene lactones and flavonoid glycosides but may differ in their specific composition and concentration . Compared to these extracts, this compound has been more extensively studied and has demonstrated consistent therapeutic effects in clinical trials .
List of Similar Compounds:- Tebonin
- Rokan
- Ginkgo biloba extract EGb 761
Properties
CAS No. |
1446-17-9 |
---|---|
Molecular Formula |
C18H29ClN3O4P |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
InChI Key |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
50-63-5 | |
Synonyms |
Chloroquinine phosphate |
Origin of Product |
United States |
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